molecular formula C6H12O6 B12512369 D-Fructopyranose-13C6

D-Fructopyranose-13C6

Cat. No.: B12512369
M. Wt: 186.11 g/mol
InChI Key: LKDRXBCSQODPBY-TXOLJYCISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructopyranose-13C6 typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-α-D-fructofuranoside, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques, often employing enzyme-catalyzed reactions for higher yield and purity. The process may include isomerization of labeled glucose or condensation reactions involving labeled glyceraldehyde and dihydroxyacetone phosphate .

Chemical Reactions Analysis

Types of Reactions: D-Fructopyranose-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in the Maillard reaction with amino acids, leading to the formation of complex flavor compounds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfuric acid, acetone, and various catalysts like strontium chloride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products: Major products formed from reactions involving this compound include various acetonides and thiosugar derivatives, which have significant biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, D-Fructopyranose-13C6 is used as a tracer in NMR spectroscopy to study molecular structures and dynamics. Its labeled carbon atoms provide detailed insights into reaction mechanisms and molecular interactions .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding the role of fructose in cellular metabolism and its impact on various biological processes .

Medicine: In medicine, this compound is used in metabolic studies to investigate disorders related to fructose metabolism, such as hereditary fructose intolerance. It also aids in the development of diagnostic tools and therapeutic strategies .

Industry: Industrially, this compound is used in the production of high-fructose corn syrup and other sweeteners. Its labeled form is valuable in quality control and process optimization .

Comparison with Similar Compounds

Uniqueness: D-Fructopyranose-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in scientific research. Its ability to provide detailed insights into molecular structures and metabolic pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

LKDRXBCSQODPBY-TXOLJYCISA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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